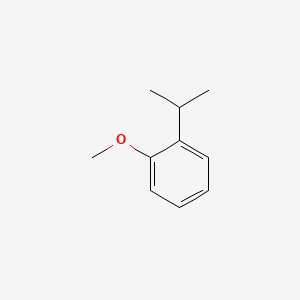

1-异丙基-2-甲氧基苯

概述

描述

1-Isopropyl-2-methoxybenzene, also known as 2-Isopropylanisole, belongs to the class of organic compounds known as cumenes . These are aromatic compounds containing a prop-2-ylbenzene moiety .

Synthesis Analysis

The synthesis of 1-Isopropyl-2-methoxybenzene could potentially be achieved through a Friedel-Crafts alkylation reaction . This reaction involves the electrophilic substitution of an aromatic compound, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Molecular Structure Analysis

The molecular formula of 1-Isopropyl-2-methoxybenzene is C10H14O . It has a molecular weight of 150.22 .Chemical Reactions Analysis

The principal types of reactions involving aromatic rings like 1-Isopropyl-2-methoxybenzene are substitution, addition, and oxidation . The most common type is electrophilic substitution .Physical And Chemical Properties Analysis

1-Isopropyl-2-methoxybenzene is a liquid at room temperature .科学研究应用

Synthesis of Shonanyl and Ferruginyl Methyl Ether

2-Isopropylanisole serves as a starting material in the synthesis of (±)-shonanyl methyl ether and (±)-ferruginyl methyl ether . These compounds are of interest in the field of organic chemistry for their potential use in creating complex molecular structures that can be applied in medicinal chemistry.

Organic Synthesis Intermediate

Due to its chemical structure, 2-Isopropylanisole is used as an intermediate in organic synthesis processes. It can undergo various chemical reactions, such as O-methylation using dimethyl sulfate, to produce other valuable organic compounds .

Molecular Modeling and Simulation

2-Isopropylanisole’s data can be utilized in computational chemistry programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender , and VMD . These programs use the compound’s molecular information to produce simulations that help understand its behavior and interactions at the atomic level.

Bromination Reactions

This compound may be used in bromination reactions to produce 4-bromo-2-isopropylanisole . Such reactions are crucial in the field of synthetic chemistry, where brominated compounds serve as key intermediates for further chemical transformations.

Research in Solubility and Stability

2-Isopropylanisole’s solubility in water and stability under various conditions are of interest in research. Its physical properties are studied to understand its behavior in different environments, which is essential for its handling and storage in laboratory settings .

作用机制

The mechanism of action for the electrophilic aromatic substitution reactions of 1-Isopropyl-2-methoxybenzene involves two steps . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

安全和危害

未来方向

属性

IUPAC Name |

1-methoxy-2-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8(2)9-6-4-5-7-10(9)11-3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZRVXTXKISCGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90951956 | |

| Record name | 1-Methoxy-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-2-methoxybenzene | |

CAS RN |

2944-47-0 | |

| Record name | o-Isopropylanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methoxy-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2-isopropylanisole a crucial starting material in the synthesis of (+)-totarol?

A1: The research highlights the significance of 2-isopropylanisole as a key building block in the multi-step synthesis of (+)-totarol. The molecule's structure, specifically the isopropyl and methoxy substituents on the benzene ring, allows for further chemical transformations that ultimately lead to the desired complex structure of (+)-totarol. [] The researchers strategically modify 2-isopropylanisole through a series of reactions, including halogenation, Grignard reaction with triphenylphosphine, and Wittig reaction, to introduce specific functional groups and build the carbon skeleton necessary for (+)-totarol.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B1582505.png)